Ktc2hlr3RE
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Overview
Description
. This compound is characterized by its unique structure, which includes a difluoromethylpiperidinyl group and a methoxypyridinyl group. It has been designated as an orphan drug by the FDA for the treatment of malignant glioma .
Preparation Methods
The synthesis of Ktc2hlr3RE involves several steps. The primary synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate, which involves the reaction of a suitable piperidine derivative with a difluoromethylating agent under controlled conditions.
Coupling with Pyridinyl Derivative: The piperidinyl intermediate is then coupled with a methoxypyridinyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization and Finalization: The coupled product undergoes cyclization to form the imidazoquinolinone core structure, followed by purification steps to obtain the final product, this compound.
Chemical Reactions Analysis
Ktc2hlr3RE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Ktc2hlr3RE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Medicine: this compound is being investigated for its therapeutic potential in treating malignant glioma and other cancers.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Ktc2hlr3RE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth.
Receptor Binding: It binds to specific receptors on cancer cells, triggering apoptosis (programmed cell death) and reducing tumor viability.
Pathway Modulation: This compound modulates key signaling pathways involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Ktc2hlr3RE can be compared with other similar compounds, such as:
WSD-0627: A structurally related compound with similar biological activities but differing in the substitution pattern on the piperidinyl group.
WSD-0629: Another analog with variations in the methoxypyridinyl moiety, leading to differences in its pharmacological profile.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound in scientific research and drug development.
Properties
CAS No. |
2765448-96-0 |
---|---|
Molecular Formula |
C23H23F2N5O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]-8-(6-methoxypyridin-3-yl)-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H23F2N5O2/c1-28-9-8-19(23(24,25)13-28)30-21-16-10-14(15-5-7-20(32-3)27-11-15)4-6-17(16)26-12-18(21)29(2)22(30)31/h4-7,10-12,19H,8-9,13H2,1-3H3/t19-/m1/s1 |
InChI Key |
BUEJZHFNXQJGJW-LJQANCHMSA-N |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |
Origin of Product |
United States |
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